2-(2-(Trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid is a compound that belongs to the class of phenothiazines, which are characterized by a sulfur-containing heterocyclic structure. This specific compound features a trifluoromethyl group attached to the phenothiazine moiety, enhancing its chemical reactivity and biological properties. The molecular formula for this compound is C₁₄H₉F₃N₁S, and it has a molecular weight of approximately 296.29 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry .
The chemical reactivity of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid can be attributed to its functional groups. Key reactions include:
Phenothiazines are known for their diverse biological activities, including:
The synthesis of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid can be achieved through various methods:
The applications of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid span several fields:
Interaction studies involving 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid often focus on:
Several compounds share structural similarities with 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(Trifluoromethyl)-10H-phenothiazine | 92-30-8 | 0.70 |
| 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one | 898748-27-1 | 0.70 |
| 2-Chloro-6-trifluoromethylbenzothiazole | 159870-86-7 | 0.65 |
| N-Phenyl-3-(trifluoromethyl)aniline | 101-23-5 | 0.59 |
| 1-(10H-Phenothiazin-2-yl)ethanone | 6631-94-3 | 0.74 |
The uniqueness of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid lies in its specific trifluoromethyl substitution and carboxylic acid functionality, which enhances its lipophilicity and potential biological activity compared to other similar compounds. This modification may lead to improved pharmacokinetic properties and greater efficacy in therapeutic applications .